2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
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Overview
Description
2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is a complex organic compound that features both azo and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) typically involves multi-step organic reactions. The key steps may include:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.
Introduction of the azo group: This step often involves diazotization followed by azo coupling.
Formation of the oxazole rings: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction reactions can also occur, potentially converting the azo group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions may take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry
Materials Science: Used in the development of advanced materials with specific electronic or photonic properties.
Organic Electronics:
Biology and Medicine
Biological Probes: May be used as fluorescent probes or markers in biological research.
Drug Development:
Industry
Dyes and Pigments: The compound’s chromophoric properties make it useful in the dye and pigment industry.
Photochemistry: Applications in photochemical reactions and processes.
Mechanism of Action
The mechanism of action of 2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) would depend on its specific application. For example, in photochemistry, the compound may absorb light and undergo electronic transitions that facilitate chemical reactions. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler azo compound with similar chromophoric properties.
Biphenyl: The biphenyl core is a common structural motif in organic chemistry.
Anthraquinone: Shares the anthraquinone structure, which is known for its dye properties.
Uniqueness
2,2’-(Azobis((1,1’-biphenyl)-4,4’-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is unique due to its combination of azo, biphenyl, and oxazole groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in specialized applications where these properties are desired.
Properties
CAS No. |
84000-70-4 |
---|---|
Molecular Formula |
C54H28N4O6 |
Molecular Weight |
828.8 g/mol |
IUPAC Name |
2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione |
InChI |
InChI=1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H |
InChI Key |
BUKOFNJUWJAAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O |
Origin of Product |
United States |
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